An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG4-formylhydrazine-Boc is a heterobifunctional crosslinker that plays a pivotal role in the construction of complex biomolecular architectures, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of its role in relevant biological pathways and experimental workflows.
Core Compound Properties
Azido-PEG4-formylhydrazine-Boc is distinguished by its three key functional components: an azide (B81097) group for click chemistry, a Boc-protected formylhydrazine (B46547) for conjugation to carbonyl groups, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for a versatile and stepwise approach to the synthesis of intricate bioconjugates.
| Property | Data | Reference |
| Molecular Formula | C₁₄H₂₇N₅O₇ | [1] |
| Molecular Weight | 377.39 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% - 98% | |
| Solubility | Soluble in DMSO and other organic solvents | |
| Storage Conditions | -20°C for long-term storage | [1] |
Key Applications in Drug Development
The strategic design of Azido-PEG4-formylhydrazine-Boc makes it an invaluable tool for researchers engaged in the development of targeted therapeutics.
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PROTAC Synthesis: This linker is instrumental in the modular synthesis of PROTACs. The azide moiety can be reacted with an alkyne-functionalized ligand for a protein of interest (POI), while the deprotected hydrazine (B178648) can be conjugated to an aldehyde- or ketone-bearing ligand for an E3 ubiquitin ligase (or vice versa). The PEG4 spacer helps to optimize the distance between the two ligands, which is critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
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Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, an antibody can be engineered to contain an aldehyde group, which can then be conjugated with the deprotected hydrazine of the linker. The azide group can subsequently be used to attach an alkyne-modified drug payload via click chemistry. The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.[2][3]
Experimental Protocols
The following protocols are generalized procedures for the key reactions involving Azido-PEG4-formylhydrazine-Boc. Optimization may be required for specific substrates and applications.
Boc Deprotection of the Hydrazine Moiety
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive hydrazine.
Materials:
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Azido-PEG4-formylhydrazine-Boc
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve Azido-PEG4-formylhydrazine-Boc in DCM (e.g., 10 mL per 100 mg of compound).
-
Add an equal volume of TFA to the solution at room temperature.
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Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution in vacuo to obtain the deprotected product, Azido-PEG4-formylhydrazine.
Hydrazone Formation with an Aldehyde-Containing Molecule
This protocol describes the conjugation of the deprotected linker to a molecule bearing an aldehyde group.
Materials:
-
Deprotected Azido-PEG4-formylhydrazine
-
Aldehyde-containing molecule (e.g., an E3 ligase ligand)
-
Anhydrous ethanol (B145695) or methanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the aldehyde-containing molecule (1.0 equivalent) in anhydrous ethanol.
-
Add the deprotected Azido-PEG4-formylhydrazine (1.0-1.2 equivalents) to the solution.
-
For less reactive aldehydes, a catalytic amount of glacial acetic acid (1-2 drops) can be added.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.[4]
-
Upon completion, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of the linker and a terminal alkyne.
Materials:
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Azide-functionalized molecule (e.g., the product from the hydrazone formation step)
-
Alkyne-functionalized molecule (e.g., a POI ligand)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
Procedure:
-
Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a premix of CuSO₄ and THPTA in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand premix. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.[5]
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method such as column chromatography or HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Aqueous buffer (e.g., PBS) or an organic solvent like DMSO
Procedure:
-
Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the chosen solvent. Molar equivalents are typically 1:1 to 1:1.5 (azide:DBCO).
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
Monitor the reaction progress by following the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm) or by LC-MS.[6]
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The product can be purified by HPLC or other suitable chromatographic techniques.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving Azido-PEG4-formylhydrazine-Boc.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
